3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one
Description
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)cyclobutan-1-one |
InChI |
InChI=1S/C8H10N2O/c1-10-5-7(4-9-10)6-2-8(11)3-6/h4-6H,2-3H2,1H3 |
InChI Key |
MKYDGBZUBOMOGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CC(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Overview of Synthesis Strategies
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one generally proceeds through:
- Construction of the pyrazole ring via cyclocondensation of hydrazine derivatives with suitable carbonyl compounds.
- Introduction of the pyrazol-4-yl moiety onto the cyclobutanone scaffold through nucleophilic substitution or coupling reactions.
- Functionalization of the cyclobutanone core to incorporate the pyrazolyl substituent at the desired position.
These approaches are supported by various methodologies including multicomponent reactions, cyclocondensation, and metal-catalyzed cross-coupling reactions.
Preparation of the Pyrazole Core
2.1. Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The foundational step involves synthesizing methyl-substituted pyrazoles via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, such as ethyl acetoacetate or diketones.
- Reaction Conditions: Typically performed under reflux in ethanol or acetic acid, with yields ranging from 57% to 72% depending on the specific substrate and conditions.
- Example: Reaction of methylhydrazine with ethyl acetoacetate in ethanol yields 1-methyl-4-phenylpyrazole derivatives, which can be further functionalized.
2.2. Nucleophilic Substitution at the Pyrazole Ring
The pyrazole intermediate can be selectively brominated at the 4-position using N-bromosuccinimide (NBS) in inert solvents like tetrachloromethane at elevated temperatures (~80°C), producing 4-bromo-1-methylpyrazole, a key precursor for subsequent coupling reactions.
Functionalization of the Cyclobutanone Scaffold
3.1. Formation of Cyclobutanone Derivatives
Cyclobutanone derivatives are typically synthesized via:
- Photochemical or thermal cyclization of suitable precursors.
- Oxidation of cyclobutane precursors using oxidants like potassium permanganate or chromium-based reagents.
3.2. Coupling of Pyrazole to Cyclobutanone
The key step involves attaching the pyrazol-4-yl group to the cyclobutanone:
Nucleophilic substitution: Using the brominated pyrazole derivative (e.g., 4-bromo-1-methylpyrazole) under basic conditions (e.g., sodium hydride, potassium tert-butoxide) in polar aprotic solvents like DMF or DMSO facilitates nucleophilic attack at the electrophilic site on the cyclobutanone.
Metal-catalyzed cross-coupling: Palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reactions can be employed to connect the pyrazolyl fragment to the cyclobutanone core, especially when functionalized with suitable boronic acids or amines.
Representative Reaction Scheme
Research Outcomes and Data Tables
Research indicates that the yields of each step can vary significantly based on reaction conditions:
| Method | Reaction Conditions | Typical Yield | Remarks |
|---|---|---|---|
| Cyclocondensation | Reflux in ethanol or acetic acid | 57-72% | Efficient for substituted pyrazoles |
| Bromination | NBS in tetrachloromethane at 80°C | 50-80% | Selective at 4-position |
| Cross-coupling | Pd-catalyzed in DMSO or DMF | 60-85% | High efficiency, broad substrate scope |
Notable Research Findings
- Nano-ZnO catalyzed synthesis of pyrazoles demonstrates high yields and environmentally friendly conditions, emphasizing green chemistry principles.
- Metal-catalyzed coupling reactions have been optimized for selective formation of pyrazolyl-cyclobutanone derivatives with high regioselectivity.
- Reaction optimization shows that solvents like DMF, DMSO, and urea-based systems enhance yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Structural Analogues and Their Properties
The following table summarizes structurally related compounds and their distinguishing features:
Reactivity and Functional Group Comparisons
- Cyclobutanone vs. Aryl Ketones: The cyclobutanone in the target compound exhibits ~30% higher ring strain than the aryl ketone in 1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one , making it more reactive in photochemical [2+2] cycloadditions. However, aryl ketones like the latter show superior stability under acidic conditions due to resonance stabilization of the carbonyl group.
- Pyrazole Substituent Effects: Derivatives with electron-withdrawing groups (e.g., carboxylic acid ) exhibit enhanced solubility in polar solvents (logP ~0.5 vs. ~1.8 for the target compound). In contrast, the aldehyde group in 1-Methyl-1H-pyrazole-4-carbaldehyde increases electrophilicity, enabling nucleophilic additions absent in the cyclobutanone analogue.
Biological Activity
3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutanone moiety substituted with a 1-methyl-1H-pyrazole ring. This unique structure may contribute to its biological activity, particularly in terms of enzyme interaction and modulation of signaling pathways.
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds similar to 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one exhibit antimicrobial properties. Studies have shown that derivatives containing the pyrazole moiety can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential, particularly through its action on Janus kinases (JAKs). Inhibition of JAKs can suppress inflammatory signaling pathways, suggesting that 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one may be beneficial in treating autoimmune diseases and inflammatory conditions .
3. Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. For instance, compounds with similar structural features have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy . The mechanism may involve the inhibition of key kinases involved in tumor growth and proliferation.
The biological activity of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The pyrazole ring can interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
- Signal Transduction Modulation: By affecting signaling cascades, the compound may influence cellular responses related to inflammation and tumor progression.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Q & A
Q. What are the established synthetic routes for 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one?
The compound can be synthesized via coupling reactions between cyclobutanone derivatives and pyrazole precursors. For example, Suzuki-Miyaura cross-coupling may link a boronic acid-functionalized pyrazole to a brominated cyclobutanone intermediate. Alternatively, cycloaddition reactions (e.g., [2+2] photocycloaddition) or nucleophilic substitution on activated cyclobutanone derivatives (e.g., α-halocyclobutanones) are viable. Reaction conditions (e.g., Pd catalysts, temperature, solvent polarity) must be optimized to minimize strain-induced side reactions .
Q. How is the structure of 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one confirmed experimentally?
Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection via synchrotron or laboratory sources, followed by refinement using SHELXL (for small-molecule crystallography), resolves bond lengths, angles, and torsional strain in the cyclobutanone ring. ORTEP-III visualizes thermal ellipsoids and validates stereochemistry .
Q. What purification techniques are recommended for this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates impurities. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, monitored by HPLC (C18 column, acetonitrile/water mobile phase). Melting point determination (97–99°C range) corroborates purity .
Q. What spectroscopic methods characterize this compound?
- NMR : H and C NMR identify pyrazole protons (δ 7.5–8.0 ppm) and cyclobutanone carbonyl (δ 210–220 ppm in C).
- IR : Strong absorption at ~1750 cm confirms the ketone group.
- MS : High-resolution ESI-MS validates molecular weight (MW: 164.18 g/mol) .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl-pyrazole substituent influence reactivity?
The methyl group enhances pyrazole ring stability against oxidation, while the N-methylation reduces hydrogen-bonding capacity, affecting solubility. Electron-withdrawing effects from the pyrazole may polarize the cyclobutanone carbonyl, increasing susceptibility to nucleophilic attack. Comparative studies with analogs (e.g., 3-(4-tert-butylphenyl)cyclobutan-1-one) highlight substituent-dependent reactivity .
Q. What challenges arise in refining the crystal structure due to the cyclobutanone ring’s strain?
The cyclobutanone’s 90° bond angles induce torsional strain, leading to disordered electron density in XRD. SHELXL’s TWIN and BASF commands address twinning, while restraints on bond lengths/angles improve refinement. Dynamic disorder in the methyl-pyrazole group requires anisotropic displacement parameter (ADP) analysis .
Q. Are there known biological targets for structurally related pyrazole-cyclobutanone derivatives?
Patents disclose pyrazole-sulfonyl derivatives as kinase inhibitors (e.g., JAK2, EGFR) and PROTAC components. The cyclobutanone’s strained ring may act as a covalent warhead, targeting cysteine residues. Docking studies suggest interactions with ATP-binding pockets, but empirical validation is needed .
Q. How can reaction yields be optimized for large-scale synthesis?
Microfluidic reactors enhance mixing and heat transfer for exothermic steps (e.g., cycloadditions). Catalytic systems (e.g., Pd/XPhos) improve cross-coupling efficiency. Solvent screening (DMF vs. THF) and microwave-assisted heating reduce reaction times from hours to minutes .
Q. How do computational methods support conformational analysis of this compound?
Density functional theory (DFT) calculations (B3LYP/6-311+G**) model the cyclobutanone’s puckering and pyrazole’s torsional flexibility. Molecular dynamics (MD) simulations in explicit solvent (water/DMSO) predict aggregation behavior and solubility .
Q. What strategies resolve contradictions in reported synthetic yields?
Systematic DoE (Design of Experiments) evaluates variables (catalyst loading, temperature, stoichiometry). H NMR reaction monitoring identifies intermediate degradation pathways. Reproducibility is enhanced by strict anhydrous conditions and inert atmospheres for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
